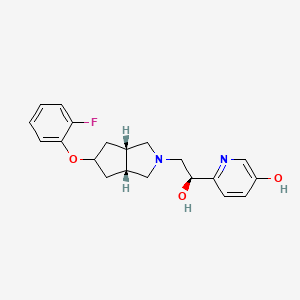
Onfasprodil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for onfasprodil are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a hexahydrocyclopenta[c]pyrrol structure with a fluorophenoxy group . Industrial production methods likely involve standard pharmaceutical synthesis techniques, including purification and quality control processes to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
Onfasprodil undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyridinol ring.
Substitution: The fluorophenoxy group can be involved in substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Onfasprodil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study NMDA receptor modulation.
Biology: Investigated for its effects on synaptic plasticity and neuroprotection.
Industry: Potential applications in the development of new therapeutic agents targeting NMDA receptors.
Mechanism of Action
Onfasprodil exerts its effects by acting as a negative allosteric modulator of the NMDA receptor subunit 2B (NR2B) . This modulation inhibits the activity of NR2B-NMDA receptors, which are involved in synaptic plasticity and neurotransmission. By inhibiting these receptors, this compound is expected to have similar effects on protein synthesis and synaptogenesis, leading to a rapid antidepressant effect .
Comparison with Similar Compounds
Onfasprodil is similar to other NMDA receptor antagonists, such as traxoprodil and ketamine . it is unique in its high potency, selectivity, and reversibility as a low-molecular-weight NR2B negative allosteric modulator . This uniqueness makes it a promising candidate for the treatment of treatment-resistant depression.
Similar Compounds
- Traxoprodil
- Ketamine
- Memantine
Properties
CAS No. |
1892581-29-1 |
|---|---|
Molecular Formula |
C20H23FN2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-[(1S)-2-[(3aR,6aS)-5-(2-fluorophenoxy)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-1-hydroxyethyl]pyridin-3-ol |
InChI |
InChI=1S/C20H23FN2O3/c21-17-3-1-2-4-20(17)26-16-7-13-10-23(11-14(13)8-16)12-19(25)18-6-5-15(24)9-22-18/h1-6,9,13-14,16,19,24-25H,7-8,10-12H2/t13-,14+,16?,19-/m0/s1 |
InChI Key |
NEFQLCKWVRZEJA-ZWVKXQFTSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CC1OC3=CC=CC=C3F)C[C@@H](C4=NC=C(C=C4)O)O |
Canonical SMILES |
C1C(CC2C1CN(C2)CC(C3=NC=C(C=C3)O)O)OC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B10830828.png)
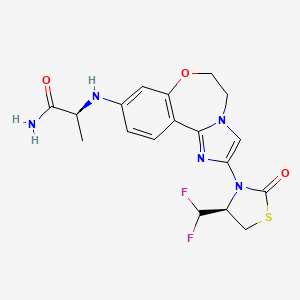

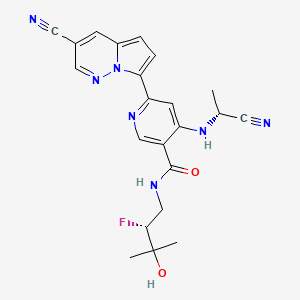
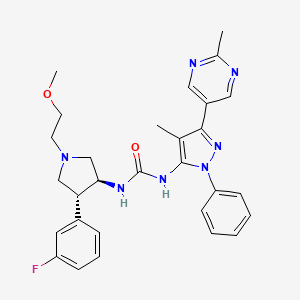
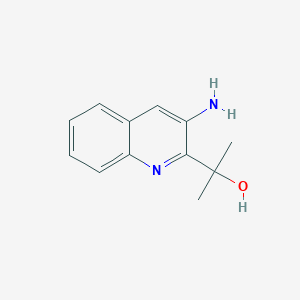

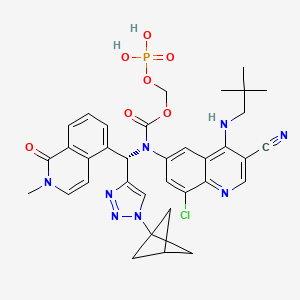
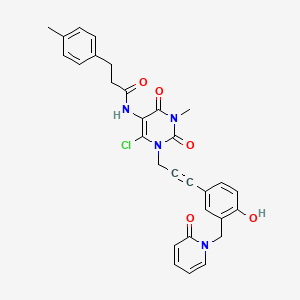

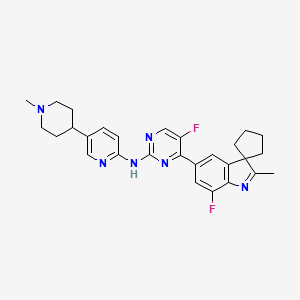
![16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine](/img/structure/B10830885.png)

![8-methoxy-6-[7-(2-morpholin-4-ylethoxy)imidazo[1,2-a]pyridin-3-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B10830895.png)
